Cas no 1172793-07-5 (2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-(pyridin-3-yl)methylacetamide)

2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-(pyridin-3-yl)methylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-(pyridin-3-yl)methylacetamide
- F5298-0361
- 1172793-07-5
- VU0641056-1
- 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
- 2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[(pyridin-3-yl)methyl]acetamide
- AKOS024505570
- 2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(pyridin-3-ylmethyl)acetamide
-
- インチ: 1S/C17H21N5O3/c1-13-9-15(17(24)21-5-7-25-8-6-21)20-22(13)12-16(23)19-11-14-3-2-4-18-10-14/h2-4,9-10H,5-8,11-12H2,1H3,(H,19,23)
- InChIKey: FZYISYHWVKZRHN-UHFFFAOYSA-N
- SMILES: O1CCN(C(C2C=C(C)N(CC(NCC3C=NC=CC=3)=O)N=2)=O)CC1
計算された属性
- 精确分子量: 343.16443955g/mol
- 同位素质量: 343.16443955g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 5
- 複雑さ: 469
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.1
- トポロジー分子極性表面積: 89.4Ų
2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-(pyridin-3-yl)methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5298-0361-1mg |
2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[(pyridin-3-yl)methyl]acetamide |
1172793-07-5 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5298-0361-40mg |
2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[(pyridin-3-yl)methyl]acetamide |
1172793-07-5 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5298-0361-75mg |
2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[(pyridin-3-yl)methyl]acetamide |
1172793-07-5 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5298-0361-2mg |
2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[(pyridin-3-yl)methyl]acetamide |
1172793-07-5 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5298-0361-4mg |
2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[(pyridin-3-yl)methyl]acetamide |
1172793-07-5 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5298-0361-50mg |
2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[(pyridin-3-yl)methyl]acetamide |
1172793-07-5 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5298-0361-5mg |
2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[(pyridin-3-yl)methyl]acetamide |
1172793-07-5 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5298-0361-25mg |
2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[(pyridin-3-yl)methyl]acetamide |
1172793-07-5 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5298-0361-2μmol |
2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[(pyridin-3-yl)methyl]acetamide |
1172793-07-5 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5298-0361-5μmol |
2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[(pyridin-3-yl)methyl]acetamide |
1172793-07-5 | 5μmol |
$63.0 | 2023-09-10 |
2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-(pyridin-3-yl)methylacetamide 関連文献
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-(pyridin-3-yl)methylacetamideに関する追加情報
Introduction to 2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-(pyridin-3-yl)methylacetamide (CAS No. 1172793-07-5)
2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-(pyridin-3-yl)methylacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1172793-07-5, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and development. The intricate arrangement of functional groups, including a methylacetamide moiety, a pyridin-3-yl substituent, and a morpholine-4-carbonyl group, contributes to its complex chemical behavior and makes it a subject of interest for medicinal chemists.
The compound's structure incorporates several key elements that are frequently explored in the design of bioactive molecules. The pyrazol core is a heterocyclic scaffold that is known for its presence in numerous pharmacologically active agents, offering potential for interactions with biological targets. The presence of the morpholine ring enhances the compound's solubility and bioavailability, which are critical factors in drug formulation. Additionally, the pyridin-3-yl group introduces an aromatic system that can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound's binding affinity to biological receptors.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have suggested that the methylacetamide moiety may play a crucial role in stabilizing interactions with target proteins, while the morpholine and pyridinyl groups contribute to the overall binding affinity. These insights have been instrumental in guiding synthetic modifications aimed at optimizing pharmacological properties.
In the context of current research, this compound has been investigated for its potential role as an intermediate in the synthesis of more complex molecules with therapeutic applications. The structural motifs present in 2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-(pyridin-3-yl)methylacetamide are reminiscent of several known drug candidates that have shown efficacy in preclinical studies. For instance, analogs featuring similar scaffolds have been explored for their anti-inflammatory, antiviral, and anticancer properties.
The synthesis of this compound involves multi-step organic transformations that highlight the expertise required in pharmaceutical chemistry. Key steps include the formation of the pyrazol ring through condensation reactions, followed by functionalization with the morpholine and pyridinyl groups. The introduction of the methylacetamide moiety typically occurs through amide bond formation, which requires precise control over reaction conditions to ensure high yield and purity.
One of the most compelling aspects of this compound is its versatility as a building block for drug discovery. By modifying specific functional groups or introducing additional substituents, researchers can generate libraries of derivatives with tailored biological activities. This approach has been successfully employed in high-throughput screening programs to identify novel lead compounds with improved pharmacokinetic profiles.
The pharmacological evaluation of 2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-(pyridin-3-yl)methylacetamide has revealed intriguing interactions with various biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on enzymes involved in inflammatory pathways, making it a candidate for therapeutic intervention in chronic inflammatory diseases. Additionally, its ability to modulate receptor activity has raised interest in its potential use as an antagonist or agonist for specific signaling pathways.
The chemical stability and metabolic fate of this compound are critical considerations in drug development. Research has focused on understanding how the presence of multiple functional groups affects its degradation pathways and potential side effects. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to characterize its structural integrity under various conditions.
Future directions in the study of this compound include exploring its role in combination therapies, where it may be paired with other agents to enhance therapeutic efficacy while minimizing adverse effects. The growing emphasis on personalized medicine also presents opportunities for investigating how individual genetic variations influence responses to such compounds.
In conclusion, 2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-(pyridin-3-yl)methylacetamide (CAS No. 1172793-07) represents a significant advancement in pharmaceutical chemistry due to its complex structure and promising biological properties. Its investigation continues to contribute valuable insights into drug design principles and offers hope for novel therapeutic interventions across multiple disease areas.
1172793-07-5 (2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-(pyridin-3-yl)methylacetamide) Related Products
- 17651-38-6(5-phenylpent-4-ene-1-thiol)
- 2228637-79-2(1-(heptafluoropropyl)-3-oxocyclobutane-1-carboxylic acid)
- 380346-04-3(1-{4-(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)aminophenyl}ethan-1-one)
- 13916-97-7(Methyl 8-fluoronaphthalene-2-carboxylate)
- 1501319-26-1(ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate)
- 1294504-67-8((2R)-1-[5-amino-2-(2-benzyloxy-1,1-dimethyl-ethyl)-6-fluoro-indol-1-yl]-3-benzyloxy-propan-2-ol)
- 679830-65-0(5-NAPHTHALEN-2-YL-7-TRIFLUOROMETHYL-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID ETHYL ESTER)
- 72457-46-6(4-(4-Ethoxyphenyl)butan-1-amine)
- 1026287-65-9(2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine)
- 2229585-90-2(3-methyl-3-(1-methyl-1H-indazol-3-yl)butan-1-amine)




